N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-7-4-8(2)12-10(5-7)15-14(20-12)16-13(18)11-6-9(3)17-19-11/h4-6H,1-3H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVHXYAGXFCUKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC(=NO3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions using methyl iodide or similar reagents.
Formation of Isoxazole Ring: The isoxazole ring is formed by the reaction of hydroxylamine with a β-keto ester or β-diketone under basic conditions.
Coupling Reaction: The final step involves the coupling of the benzothiazole and isoxazole rings through an amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the amide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted benzothiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits monoamine oxidases by binding to the active site, preventing the breakdown of neurotransmitters such as dopamine and serotonin.
Anti-inflammatory Action: It inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Anti-cancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Carboxamide Analogs
Compounds such as ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate () share the thiazole-carboxamide backbone but differ in substituents. Key distinctions include:
- Substituent Position : The pyridinyl group at the 2-position of the thiazole ring in versus the benzo[d]thiazole system in the target compound.
- Biological Activity : While the target compound exhibits antimicrobial properties, analogs like 3a–s () focus on kinase inhibition, suggesting divergent structure-activity relationships (SAR) .
Thiazolyl Acrylamide Derivatives (CDK7 Inhibitors)
European Patent Bulletin () describes N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives as CDK7 inhibitors for cancer therapy. Comparisons include:
- Core Motif : Both compounds utilize thiazole rings but differ in linker groups (acrylamide vs. isoxazole-carboxamide).
- Target Specificity : The acrylamide derivatives target CDK7, whereas the benzo[d]thiazol-2-yl carboxamide derivatives prioritize antimicrobial activity .
Thiazolylmethylcarbamate Analogs
Pharmacopeial Forum () lists thiazol-5-ylmethyl carbamates with complex peptide-like backbones. Contrasts include:
- Functional Groups : Carbamates in versus carboxamides in the target compound. Carbamates generally exhibit lower hydrolytic stability but improved blood-brain barrier penetration.
- Applications : The carbamates are linked to antiviral or protease inhibition, whereas the target compound’s derivatives focus on bacterial targets .
Benzothiazole-Thiazolidinone Hybrids
synthesizes 1-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(4-oxo-2-substituted phenyl thiazolidin-3-yl) urea derivatives. Key parallels:
- Structural Overlap: Both incorporate the 5,7-dimethylbenzo[d]thiazol-2-yl group but diverge in the secondary moiety (thiazolidinone vs. isoxazole-carboxamide).
Comparative Data Table
Biological Activity
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide (CAS No. 946287-03-2) is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as a modulator of various cellular processes. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a dual-ring system comprising a benzothiazole and an isoxazole moiety, which are known to enhance its interaction with biological targets. The IUPAC name is N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methylisoxazole-5-carboxamide. Its molecular formula is with a molecular weight of 287.34 g/mol.
This compound has been studied for its inhibitory effects on CSF-1R (Colony Stimulating Factor 1 Receptor), which plays a critical role in neuroinflammation associated with neurodegenerative diseases such as Alzheimer's disease. The compound exhibits selective inhibition of CSF-1R, which is crucial for regulating microglial activation and subsequent neuroinflammatory responses.
Inhibition Studies
Recent studies have shown that related compounds exhibit IC50 values in the nanomolar range for CSF-1R inhibition:
- Compound 7d : IC50 = 33 nM
- Compound 7e : IC50 = 31 nM
- Compound 9a : IC50 = 64 nM
These findings suggest that this compound may possess similar or enhanced inhibitory capabilities due to its structural characteristics.
Biological Activity and Therapeutic Potential
The compound's ability to penetrate the blood-brain barrier positions it as a candidate for treating central nervous system disorders. Its minimal cytotoxicity at higher concentrations indicates a favorable safety profile for potential therapeutic applications.
Case Studies
- Neurodegenerative Disease Models : In vitro studies have demonstrated that compounds with similar structures can significantly reduce neuroinflammation in cell models mimicking Alzheimer's disease. The modulation of microglial activity through CSF-1R inhibition is a promising therapeutic approach.
- Pharmacokinetic Profiling : Investigations into the pharmacokinetic properties reveal that these compounds maintain structural integrity and plasma concentration over time, supporting their development as therapeutic agents.
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | IC50 (nM) | Biological Activity |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)benzamide | Lacks isoxazole ring | Not specified | Moderate anti-inflammatory |
| N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide | Contains morpholino group | Not specified | Varies; less focused on CSF-1R |
| N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide | Similar structure but different substitution | Not specified | Potential anti-cancer |
Q & A
Q. What are the established synthetic routes for N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide?
The compound is synthesized via multi-step organic reactions. A common method involves:
- Reacting 5-bromo-2-hydroxybenzaldehyde with 2-amino thiophenol in methanol to form a benzothiazole intermediate.
- Subsequent treatment with trifluoroacetic acid (TFA) and hexamethylenetetramine (HMTA) under reflux for cyclization.
- Final coupling with 3-methylisoxazole-5-carboxylic acid derivatives using carbodiimide-based coupling agents. Yield optimization requires precise control of temperature (70–90°C), solvent polarity (DMF or ethanol), and reaction times (6–12 hours). Purity is confirmed via HPLC (>95%) and NMR spectroscopy .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- X-ray crystallography for bond geometry (e.g., C-N: ~1.33 Å, C-C: ~1.54 Å) .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass spectrometry (HRMS) for molecular weight validation (theoretical: 367.42 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity data (e.g., COX inhibition vs. antimicrobial effects) may arise from:
- Assay variability : Use standardized protocols (e.g., microdilution for antimicrobial testing ).
- Structural analogs : Compare activity of derivatives (e.g., morpholinopropyl or furan-methyl substitutions) to isolate functional group contributions .
- Cellular models : Validate findings across primary cells vs. immortalized lines to account for metabolic differences .
Q. What methodologies are recommended for optimizing synthetic yields?
Strategies include:
- Ultrasound-assisted synthesis : Reduces reaction time by 40% and improves yield (e.g., from 65% to 82%) via enhanced mixing and energy transfer .
- Solvent optimization : Polar aprotic solvents (DMF) enhance intermediate stability during coupling steps .
- Catalyst screening : Pd/C or CuI catalysts for Suzuki-Miyaura coupling in derivative synthesis .
Q. How can structure-activity relationships (SAR) be elucidated for this compound?
SAR studies involve:
- Systematic substituent modifications : Replace methyl groups on the benzothiazole ring with halogens or methoxy groups to assess electronic effects on bioactivity.
- QSAR modeling : Use computational tools (e.g., DFT) to correlate logP values with antimicrobial IC₅₀ data .
- Enzyme inhibition assays : Test derivatives against COX-2 or kinase targets to map pharmacophore requirements .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
